molecular formula C24H21N3O3 B2766124 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 906162-72-9

2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2766124
CAS No.: 906162-72-9
M. Wt: 399.45
InChI Key: QXWFWSYKZYANKV-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 2-position can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Methoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the methoxyphenyl moiety to the indolizine core.

    Addition of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation or other acylation reactions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzoyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation Products: Aldehydes, ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. The compound’s ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide may exhibit unique biological activities due to the presence of the methyl group on the benzoyl moiety. This subtle difference can significantly impact the compound’s interaction with biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-10-12-16(13-11-15)23(28)22-21(25)20(18-8-5-6-14-27(18)22)24(29)26-17-7-3-4-9-19(17)30-2/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWFWSYKZYANKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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